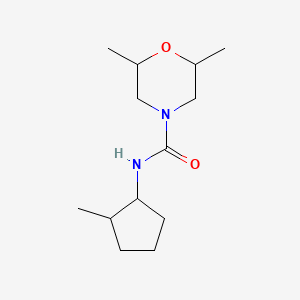
4-Ethyl-2-pyridin-2-yl-6-pyridin-3-yloxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-pyridin-2-yl-6-pyridin-3-yloxypyrimidine is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both pyridine and pyrimidine rings. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-pyridin-2-yl-6-pyridin-3-yloxypyrimidine is not fully understood. However, several studies have suggested that the compound may exert its effects by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-Ethyl-2-pyridin-2-yl-6-pyridin-3-yloxypyrimidine exhibits potent anticancer and anti-inflammatory effects. The compound has been shown to induce apoptosis in cancer cells and to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential effects on neuronal function and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Ethyl-2-pyridin-2-yl-6-pyridin-3-yloxypyrimidine is its potent activity against cancer cells and its potential as an anti-inflammatory agent. However, one of the limitations of the compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-Ethyl-2-pyridin-2-yl-6-pyridin-3-yloxypyrimidine. One area of research could focus on the development of more efficient synthesis methods for the compound. Another area of research could focus on the development of novel formulations of the compound that improve its solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential applications of the compound in other fields such as neurodegenerative diseases and autoimmune disorders.
Méthodes De Synthèse
The synthesis of 4-Ethyl-2-pyridin-2-yl-6-pyridin-3-yloxypyrimidine has been reported in several studies. One of the most common methods involves the reaction of 2-chloro-4-ethylpyridine-3-carbaldehyde with 3-aminopyridine in the presence of a catalyst such as potassium carbonate. The resulting intermediate is then reacted with 6-chloropyrimidine-4-ol to yield the final product.
Applications De Recherche Scientifique
4-Ethyl-2-pyridin-2-yl-6-pyridin-3-yloxypyrimidine has been studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. The compound has been shown to exhibit potent activity against several cancer cell lines and has been studied as a potential anticancer agent. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
4-ethyl-2-pyridin-2-yl-6-pyridin-3-yloxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-2-12-10-15(21-13-6-5-8-17-11-13)20-16(19-12)14-7-3-4-9-18-14/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGXQCGDEWRDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2=CC=CC=N2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-2-pyridin-2-yl-6-pyridin-3-yloxypyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7562413.png)
![3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B7562417.png)
![(3-Aminopyrazin-2-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7562424.png)

![2-methyl-3-nitro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B7562448.png)
![1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7562461.png)


![3-(2,2-dimethylpropanoyl)-N-[(4-phenoxyphenyl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7562493.png)
![8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7562497.png)
![3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one](/img/structure/B7562502.png)
![3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one](/img/structure/B7562506.png)
![5-chloro-2-fluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7562508.png)
